Benzo[d]isoxazol-3-ol, specifically 5-chloro-benzo[d]isoxazol-3-ol (CBIO), is a heterocyclic organic compound that acts as a potent and selective inhibitor of the enzyme D-amino acid oxidase (DAAO) [, ]. DAAO is involved in the degradation of D-amino acids, particularly D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor [, ]. This inhibitory activity makes CBIO a valuable tool in scientific research, particularly in the fields of neuroscience, pharmacology, and medicinal chemistry.
A series of benzo[d]isoxazol-3-ol derivatives, including CBIO, were synthesized and evaluated for their DAAO inhibitory activity []. The synthesis methods employed are not described in detail in the provided abstracts, but the information suggests that the process likely involved standard organic chemistry techniques. Further research into the primary literature is needed to obtain detailed synthetic procedures.
The molecular structure of Benzo[d]isoxazol-3-ol derivatives, including CBIO, is characterized by a benzo[d]isoxazole core with a hydroxyl group at the 3-position []. Substitutions on the benzene ring can vary, with CBIO specifically having a chlorine atom at the 5-position. Detailed structural analysis, including spectroscopic data and computational modeling, would be necessary to fully elucidate the structure-activity relationships of this class of compounds.
The primary chemical reaction involving Benzo[d]isoxazol-3-ol derivatives, particularly CBIO, is the inhibition of DAAO [, ]. This inhibition likely occurs through binding to the enzyme's active site, preventing the oxidation of D-amino acids. The specific mechanism of inhibition, whether competitive, non-competitive, or uncompetitive, requires further investigation.
CBIO exerts its biological effects by inhibiting DAAO, an enzyme primarily found in the brain that degrades D-amino acids, including D-serine [, ]. D-serine acts as a co-agonist at the glycine site of NMDA receptors, which are crucial for synaptic plasticity, learning, and memory []. By inhibiting DAAO, CBIO prevents the breakdown of D-serine, leading to its increased concentration in the brain. This elevation in D-serine levels enhances NMDA receptor function, which has implications for various neurological processes.
Morphine Antinociceptive Tolerance: Studies in animal models suggest that the spinal astroglial DAAO–hydrogen peroxide pathway is involved in morphine tolerance development []. Intrathecal administration of CBIO effectively prevented and reversed morphine tolerance, indicating a potential therapeutic target for managing chronic pain and opioid tolerance.
Schizophrenia: The hypofunction of NMDA receptors is implicated in schizophrenia []. CBIO, by increasing D-serine levels, can potentially enhance NMDA receptor function and alleviate schizophrenia symptoms. Preclinical studies have shown promising results, with CBIO improving prepulse inhibition deficits induced by NMDA receptor antagonists [].
Enhance D-Serine Bioavailability: Co-administration of CBIO with D-serine enhances the latter's bioavailability by preventing its degradation by DAAO []. This synergistic effect could lead to the development of more effective treatment strategies for conditions like schizophrenia, where D-serine supplementation has shown promise.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: